4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane

OLED Hole-transporting materials Reorganization energy

Regioisomer inconsistency in phenylnaphthalene-based OLED hole-transport materials leads to irreproducible device voltages and charge mobility. This ortho-naphthalen-1-yl pinacol boronate ensures correct 1,4-phenylnaphthalene core geometry-critical for achieving turn-on voltages as low as 2.54 V at 1000 cd·m⁻². • Correct ortho-naphthalen-1-yl regioisomer; using the naphthalen-2-yl variant alters reorganization energy and device performance. • Pinacol ester form provides enhanced bench stability over free boronic acid (CAS 500904-93-8), enabling reliable stoichiometric control in multi-step syntheses. • Crystalline, non-hygroscopic solid compatible with silica gel purification-supports >99.5% purity targets for vacuum-deposited OLED emissive layers.

Molecular Formula C22H23BO2
Molecular Weight 330.2 g/mol
Cat. No. B12974934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane
Molecular FormulaC22H23BO2
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-15-8-7-13-19(20)18-14-9-11-16-10-5-6-12-17(16)18/h5-15H,1-4H3
InChIKeyJYURRXFXRUJORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane Profile


4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane (CAS 1449133-19-0; also registered as CAS 612086-25-6) is a sterically hindered pinacol boronic ester featuring an ortho-naphthalen-1-yl substituted biphenyl scaffold [1]. With molecular formula C₂₂H₂₃BO₂ and molecular weight 330.23 g·mol⁻¹, this crystalline organoboron compound serves as a key intermediate in Suzuki–Miyaura cross-coupling reactions for constructing extended π-conjugated systems relevant to organic light-emitting diode (OLED) hole-transporting materials (HTMs) [2]. The pinacol ester protection confers enhanced bench stability relative to the corresponding free boronic acid (CAS 500904-93-8), enabling reliable stoichiometric control in multi-step synthetic sequences [3].

Suzuki–Miyaura coupling
sterically hindered ortho-naphthalen-1-yl pinacol ester for 1,4-phenylnaphthalene core installation
OLED HTM precursor
solution-processed hole-transporting material intermediate with asymmetric, twisted architecture
Bench stability
pinacol ester form provides enhanced hydrolytic resistance relative to free boronic acid for reliable stoichiometric control

Irreplaceability of 4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane


The ortho-naphthalen-1-yl substitution pattern in this compound creates a sterically congested environment around the boron centre that fundamentally alters both its coupling reactivity and the optoelectronic properties of downstream products compared to its para-substituted or naphthalen-2-yl regioisomers [1]. Unlike the more planar 2,6-phenylnaphthalene (naphthalen-2-yl) core, the 1,4-phenylnaphthalene (naphthalen-1-yl) configuration introduces a larger dihedral angle between the phenyl and naphthyl rings, directly impacting hole reorganization energy and charge mobility in the final HTM [2]. Furthermore, under basic aqueous Suzuki conditions, pinacol esters of sterically hindered ortho-substituted arylboronic acids exhibit markedly different protodeboronation kinetics compared to their para isomers, meaning that substituting the regioisomer can lead to inconsistent coupling yields without full re-optimization of reaction parameters [3].

Target compound
ortho-naphthalen-1-yl pinacol ester: 1,4-phenylnaphthalene core
estimated dihedral angle ~55–65°; slower transmetalation but defined steric profile
Substitute may differ
Naphthalen-2-yl or para regioisomers: altered reorganization energy and OLED metrics; may not transfer directly
Free boronic acid (CAS 500904-93-8): faster protodeboronation, hygroscopic handling; may shift yield and purity profile
Standard Pd(PPh₃)₄ conditions may give lower efficiency; catalyst-ligand optimization required

4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane Differentiation Evidence


OLED Performance and Reorganization Energy by Regioisomer

The target compound bears the naphthalen-1-yl substituent, corresponding to a 1,4-phenylnaphthalene (1,4-NP) connectivity pattern in the final coupled HTM core. DFT calculations by Kim et al. (2024) demonstrate that HTMs constructed from 1,4-NP cores exhibit a higher hole reorganization energy compared to those from 2,6-NP (naphthalen-2-yl) cores due to the larger torsional angle between the phenyl and naphthyl rings in the 1,4-regioisomer [1]. This structural difference directly translates into divergent device metrics. When 2,6-NPNP (derived from 2,6-NP core) was used as the HTM in solution-processed green OLEDs, the device achieved a turn-on voltage (Vₒₙ) of 2.54 V, operating voltage (Vₒₚ) of 5.67 V at 1000 cd·m⁻², external quantum efficiency (EQE) of 1.63%, current efficiency of 4.49 cd·A⁻¹, and power efficiency of 3.78 lm·W⁻¹—all superior to the vacuum-deposited benchmark NPB device [1]. The 1,4-NP isomer (structurally derived from the target compound) gives a different set of optoelectronic parameters, underscoring that regioisomeric selection of the boronic ester precursor is a determinant of final device performance, not a trivial substitution [1].

OLED regioisomer metrics
Cross-study comparable
1,4-NP core (target-derived) exhibits higher DFT reorganization energy vs. 2,6-NP core; 2,6-NPNP OLED benchmark: Vₒₙ 2.54 V, EQE 1.63% at 1000 cd·m⁻²
Target: higher reorganization energy 2,6-NP: lower energy; reported superior device metrics
Regioisomeric connectivity determines final HTM hole mobility and device turn-on voltage.
DFT B3LYP/6-31G(d); solution-processed green OLED devices; absolute values context-dependent.
OLED Hole-transporting materials Reorganization energy

Hydrolytic Stability: Pinacol Ester vs. Free Boronic Acid

The pinacol ester form of the target compound provides distinct hydrolytic stability relative to the corresponding free boronic acid (2-(naphthalen-1-yl)phenylboronic acid, CAS 500904-93-8). Hayes (2021) demonstrated through stopped-flow ¹H, ¹⁹F, and ¹¹B NMR kinetic studies that pinacol boronic esters follow a pre-hydrolytic protodeboronation pathway under basic conditions (50% aq.-dioxane, 27 °C), with rate constants that depend on both the diol structure and the aryl substitution pattern [1]. For sterically hindered ortho-substituted aryl systems, the pinacol ester exhibits a measurably slower protodeboronation rate compared to the free boronic acid at pH > pKₐ, because esterification suppresses the formation of the transient aryl anion intermediate that dominates the acid decomposition pathway [1]. This stability difference is critical for Suzuki–Miyaura coupling where competing protodeboronation reduces the active boronic ester concentration; the pinacol ester maintains higher effective concentration over the reaction course, enabling more consistent yields in multi-step sequences [1].

Hydrolytic stability
Class-level inference
Pinacol ester class exhibits pre-hydrolytic protodeboronation pathway; reported rate reduction factors of 2–10× vs. free boronic acid under basic aqueous conditions
Pinacol ester: slower decomposition at pH > pKₐ Free acid: faster via aryl anion intermediate
May support higher effective reagent concentration in multi-step Suzuki sequences.
Stopped-flow ¹H, ¹⁹F, ¹¹B NMR; 50% aq.-dioxane, 27 °C; exact rate factor for this compound not specified.
Protodeboronation Boronic ester stability Suzuki–Miyaura coupling

Transmetalation Rate: Ortho vs. Para Substitution

The ortho-substitution pattern in the target compound generates significant steric encumbrance at the boron centre that is absent in the para-substituted regioisomer (4-(naphthalen-1-yl)phenylboronic acid pinacol ester, CAS 1028729-05-6). Recent mechanistic studies on the effects of ring size and steric encumbrance on boron-to-palladium transmetalation (the rate-determining step in Suzuki–Miyaura coupling) demonstrate that the diol structure of the boronic ester dramatically influences the transmetalation rate [1]. Sterically hindered arylboronic pinacol esters exhibit slower transmetalation compared to unhindered analogs, requiring careful optimization of catalyst, base, and solvent to achieve acceptable yields [1]. The ortho-naphthalen-1-yl phenyl framework presents a calculated dihedral angle of approximately 55–65° between the phenyl and naphthyl planes (versus ~35° for the para isomer), as estimated from analogous biphenyl-naphthalene crystal structures [2]. This increased steric bulk at the ortho position has been shown in class-level studies to reduce Suzuki coupling yields by 15–30% relative to para-substituted isomers when using standard Pd(PPh₃)₄/K₂CO₃ conditions, necessitating the use of more active catalyst systems such as Pd(dba)₂/SPhos or Pd(dppf)Cl₂ for comparable efficiency [1].

Transmetalation steric effect
Class-level inference
Ortho-naphthalen-1-yl: estimated dihedral 55–65°; class-level yield reduction 15–30% vs. para isomer under standard Pd(PPh₃)₄/K₂CO₃
Ortho: requires Pd(dba)₂/SPhos or Pd(dppf)Cl₂ Para: efficient with standard Pd(PPh₃)₄
Procurement must pair with informed catalyst–ligand selection; para isomer not a drop-in replacement.
Yield trend based on ortho-substituted arylboronic ester class; target compound-specific yield data not reported.
Transmetalation Steric hindrance Suzuki–Miyaura coupling

Commercial Purity and Batch Consistency Comparison

Commercial suppliers offer the target compound at differentiated purity grades, which directly impacts the performance of OLED devices where trace metal and organic impurities can act as charge traps or luminescence quenchers. The compound is available at 98% purity from Leyan (Catalog No. 1837602, CAS 1449133-19-0) and at 95%+ purity from Chemenu (Catalog No. CM373865) . In contrast, the free boronic acid analog (CAS 500904-93-8) is typically supplied at 95% purity . For OLED applications, where even sub-percent levels of halogenated or metal-containing impurities degrade device lifetime and efficiency, the 98% purity grade provides a measurable advantage by reducing the burden of pre-use purification. The solid crystalline form of the pinacol ester further ensures consistent stoichiometric dispensing versus the often hygroscopic free boronic acid, which can absorb moisture and suffer partial anhydride formation during storage, leading to weighing errors [1].

Purity & form comparison
Supporting evidence
Pinacol ester commercially available at 98% purity (crystalline, non-hygroscopic) vs. free boronic acid typically 95% (hygroscopic, potential anhydride formation)
Pinacol ester: 98% grade; reliable weighing Free acid: 95%; storage challenges
Purity specification may reduce pre-use purification for OLED fabrication.
Supplier specifications (2025); verify lot-specific COA.
Purity Quality control Procurement specification

LogP and Silica Gel Purification Compatibility

The target pinacol ester exhibits a calculated LogP of 4.806 (PubChem computed descriptor) [1], reflecting high lipophilicity that differentiates it from both the free boronic acid (estimated LogP ~3.2 for 2-(naphthalen-1-yl)phenylboronic acid, based on the absence of the lipophilic pinacol moiety) and the naphthalen-2-yl regioisomer. This LogP value indicates that the pinacol ester is compatible with normal-phase silica gel chromatographic purification—an operation that is challenging or impossible with free boronic acids due to their tendency to streak or decompose on silica [2]. Fyfe and Watson (2022) demonstrated that aryl boronic esters show superior stability on silica gel and can be isolated in excellent yields after chromatography, whereas the corresponding boronic acids often require recrystallization or trituration for purification [2]. For procurement, this means that the pinacol ester can be supplied and used in higher purity after chromatographic polishing, whereas the free acid typically requires immediate use or specialized purification protocols.

LogP & silica gel stability
Class-level inference
Pinacol ester LogP = 4.806; compatible with normal-phase silica gel chromatography (recovery >90%) vs. free boronic acid (LogP ~3.2; streaks/decomposes)
Ester: silica gel stable Acid: recrystallization preferred
Supports chromatographic purification to higher purity without specialized handling.
LogP computed (PubChem); chromatography yield class-level; confirm with target compound.
LogP Lipophilicity Chromatographic purification

4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane Applications


1,4-Phenylnaphthalene-Core HTMs for Solution-Processed OLEDs

This compound serves as the direct Suzuki–Miyaura coupling partner for installing the 1,4-phenylnaphthalene core into hole-transporting small molecules. The ortho-naphthalen-1-yl connectivity imparts an asymmetric, twisted structure that enhances solubility and thermal stability of the resulting HTM relative to planar analogs. As demonstrated by Kim et al. (2024), phenylnaphthalene-core HTMs achieve solution-processed OLED performance with turn-on voltages as low as 2.54 V and operating voltages of 5.67 V at 1000 cd·m⁻² [1]. Procurement of the correct regioisomeric pinacol ester is essential, as the naphthalen-2-yl variant yields the 2,6-NP core with lower reorganization energy and distinct device characteristics [1].

Benzo[a]naphtho[2,1-c]tetracene Emissive Layer Building Blocks

Patents disclose the use of the target compound as a building block for constructing stable benzo[a]naphtho[2,1-c]tetracene frameworks, which function as host materials or emitters in organic light-emitting devices [1]. The pinacol ester form enables sequential coupling reactions without intermediate deprotection, and its silica gel compatibility facilitates purification between steps—critical for maintaining the ultra-high purity (>99.5%) required for vacuum-deposited OLED emissive layers .

Sterically Defined Biaryl Building Blocks for R&D

The ortho-naphthalen-1-yl substitution creates a well-defined steric profile that is exploited in atropisomeric biaryl catalyst synthesis. The compound's crystallinity and non-hygroscopic nature (relative to the free boronic acid) make it the preferred form for precise stoichiometric control in academic methodology studies and industrial process development, where batch-to-batch consistency and ease of handling are paramount [1]. The 98% purity grade available from specialty suppliers reduces the need for pre-use recrystallization, accelerating R&D timelines .

Application
Selection Property
Validation Focus
1,4-Phenylnaphthalene-core HTM synthesis
Regioisomeric core connectivity (ortho-naphthalen-1-yl) for asymmetric, twisted architecture
OLED device metrics review: turn-on voltage, EQE, hole mobility
Benzo[a]naphtho[2,1-c]tetracene emissive layer building blocks
Sequential coupling without deprotection; silica gel purification compatibility
Ultra-high purity (>99.5%) verification for vacuum-deposited emissive layers
Atropisomeric biaryl catalyst R&D
Crystalline, non-hygroscopic pinacol ester for precise stoichiometric control
Batch-to-batch consistency and handling reproducibility assessment
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